Cas no 37559-31-2 (5-Amino-2-nitrobenzenesulfonamide)
5-Amino-2-nitrobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-nitrobenzenesulfonamide
- 37559-31-2
- AKOS011424946
- MFCD16688598
- DB-295995
- DTXSID101298899
- AS-40449
- SB79062
-
- MDL: MFCD16688598
- Inchi: 1S/C6H7N3O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,7H2,(H2,8,12,13)
- InChI Key: MLPYAHUTKYTLBU-UHFFFAOYSA-N
- SMILES: S(C1C=C(C=CC=1[N+](=O)[O-])N)(N)(=O)=O
Computed Properties
- Exact Mass: 217.01572689g/mol
- Monoisotopic Mass: 217.01572689g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 140Ų
5-Amino-2-nitrobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB513875-250 mg |
5-Amino-2-nitrobenzenesulfonamide; . |
37559-31-2 | 250mg |
€640.20 | 2023-06-14 | ||
| eNovation Chemicals LLC | Y0989146-5g |
5-Amino-2-nitrobenzenesulfonamide |
37559-31-2 | 95% | 5g |
$1300 | 2024-08-02 | |
| abcr | AB513875-100mg |
5-Amino-2-nitrobenzenesulfonamide; . |
37559-31-2 | 100mg |
€348.20 | 2024-08-02 | ||
| abcr | AB513875-250mg |
5-Amino-2-nitrobenzenesulfonamide; . |
37559-31-2 | 250mg |
€821.80 | 2025-04-19 | ||
| abcr | AB513875-100 mg |
5-Amino-2-nitrobenzenesulfonamide; . |
37559-31-2 | 100mg |
€348.20 | 2023-06-14 | ||
| eNovation Chemicals LLC | Y0989146-5g |
5-amino-2-nitrobenzenesulfonamide |
37559-31-2 | 95% | 5g |
$1300 | 2025-02-27 | |
| 1PlusChem | 1P00D3QM-100mg |
5-AMino-2-nitrobenzenesulfonaMide |
37559-31-2 | 95% | 100mg |
$242.00 | 2024-05-04 | |
| 1PlusChem | 1P00D3QM-250mg |
5-AMino-2-nitrobenzenesulfonaMide |
37559-31-2 | 95% | 250mg |
$582.00 | 2025-02-26 | |
| 1PlusChem | 1P00D3QM-1g |
5-AMino-2-nitrobenzenesulfonaMide |
37559-31-2 | 95% | 1g |
$1612.00 | 2025-02-26 | |
| A2B Chem LLC | AG10574-100mg |
5-Amino-2-nitrobenzenesulfonamide |
37559-31-2 | 95% | 100mg |
$211.00 | 2024-04-20 |
5-Amino-2-nitrobenzenesulfonamide Suppliers
5-Amino-2-nitrobenzenesulfonamide Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 5-Amino-2-nitrobenzenesulfonamide
Comprehensive Overview of 5-Amino-2-nitrobenzenesulfonamide (CAS No. 37559-31-2): Properties, Applications, and Industry Insights
5-Amino-2-nitrobenzenesulfonamide (CAS No. 37559-31-2) is a specialized sulfonamide derivative with a unique molecular structure that combines an amino group and a nitro group on a benzene ring. This compound has garnered significant attention in pharmaceutical research, organic synthesis, and dye manufacturing due to its versatile reactivity and functional properties. The presence of both electron-donating (-NH2) and electron-withdrawing (-NO2) groups makes it a valuable intermediate for designing complex molecules.
In recent years, the demand for nitroaromatic compounds like 5-Amino-2-nitrobenzenesulfonamide has surged, driven by advancements in drug discovery and material science. Researchers are particularly interested in its potential as a building block for antimicrobial agents and fluorescence probes. A 2023 study highlighted its role in synthesizing sulfa drugs, which remain critical in treating bacterial infections despite the rise of antibiotic resistance. This aligns with the growing public interest in "new antibiotic alternatives" and "sustainable drug development," frequently searched topics in scientific forums.
The physicochemical properties of CAS 37559-31-2 contribute to its industrial relevance. It typically appears as a yellow to orange crystalline powder with moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and ethanol. Its molecular weight of 217.19 g/mol and melting point range (210–215°C) make it suitable for controlled reactions in high-temperature synthesis. These characteristics are often queried in chemical databases by professionals seeking solubility data or thermal stability metrics.
From an environmental perspective, 5-Amino-2-nitrobenzenesulfonamide is subject to scrutiny under green chemistry principles. Modern synthesis routes emphasize catalytic reduction of nitro groups to minimize waste, addressing the popular search trend "eco-friendly nitro compound production." Regulatory agencies recommend proper wastewater treatment protocols due to the compound’s potential persistence, reflecting broader concerns about "chemical pollution control" in peer-reviewed literature.
Innovative applications of this compound extend to advanced material engineering. Its conjugated π-system enables use in organic semiconductors and photovoltaic devices, topics trending in renewable energy discussions. Patent analyses reveal its incorporation into light-emitting diodes (LEDs), coinciding with rising searches for "organic electronics materials" and "energy-efficient lighting."
Quality control of CAS 37559-31-2 involves rigorous HPLC analysis and spectroscopic validation (FTIR, NMR). Industry benchmarks require ≥98% purity for research-grade applications, a specification frequently requested in chemical procurement inquiries. Storage recommendations include amber glass containers under inert atmosphere to prevent photodegradation, a detail often overlooked in laboratory guidelines.
Emerging studies explore the structure-activity relationship of 5-Amino-2-nitrobenzenesulfonamide derivatives in enzyme inhibition. Computational chemistry models predict enhanced binding affinity with carbonic anhydrase isoforms, sparking academic debates on "selective inhibitor design." Such findings align with the pharmaceutical industry’s focus on targeted therapies, a dominant theme in biomedical conferences.
In conclusion, 5-Amino-2-nitrobenzenesulfonamide (CAS No. 37559-31-2) represents a multifaceted compound bridging traditional chemistry and cutting-edge innovation. Its evolving applications across life sciences and nanotechnology sectors underscore its enduring scientific value, while adherence to sustainable practices ensures its relevance in an eco-conscious market. Ongoing research will likely uncover novel utilities, further cementing its status as a high-potential chemical entity.
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